N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide
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Description
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide, commonly known as AAZ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AAZ belongs to the class of azetidine carboxamide derivatives and has been found to exhibit various biological activities.
Scientific Research Applications
- The conjugation of functional molecules through 1,2,3-triazole has received significant attention in drug design and discovery . Researchers have efficiently prepared a small focused library of new 1,2,3-triazoles derived from naphthols using the click chemistry approach. These synthesized triazole derivatives were evaluated for their antifungal activity. In vitro and in silico studies revealed that these 1,2,3-triazole derivatives may possess ideal structural requirements for the development of novel therapeutic agents against fungal infections.
- Scientists have explored the synthesis of multitarget agents by incorporating cinnamic acids and paracetamol, along with other functional groups, into the structure of 1-ACETYL-N-(3-ACETAMIDOPHENYL)AZETIDINE-3-CARBOXAMIDE. Some of these hybrids exhibited multifunctional properties, making them promising candidates for further investigation .
Antifungal Agents
Multitarget Agents
properties
IUPAC Name |
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)15-12-4-3-5-13(6-12)16-14(20)11-7-17(8-11)10(2)19/h3-6,11H,7-8H2,1-2H3,(H,15,18)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZFWQBUZQPDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide |
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